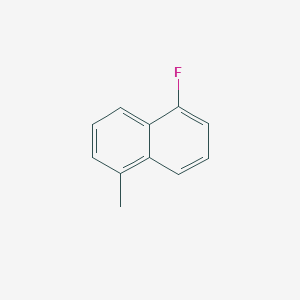![molecular formula C18H20O4 B13751835 Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate CAS No. 1171921-53-1](/img/structure/B13751835.png)
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is an organic compound belonging to the ester class It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a hydroxy group and a phenylethoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be synthesized through the esterification of salicylic acid with ethyl alcohol in the presence of concentrated sulfuric acid at elevated temperatures. The reaction typically involves heating the mixture to around 100°C with aluminum sulfate as a catalyst . Another method involves heating an alkaline solution of salicylic acid with ethyl p-toluenesulfonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
類似化合物との比較
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be compared with similar compounds such as:
Ethyl 2-hydroxybenzoate: Lacks the phenylethoxy methyl group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and biological activity.
Ethyl 2-hydroxy-4-methoxybenzoate:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
1171921-53-1 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
ethyl 2-hydroxy-6-(2-phenylethoxymethyl)benzoate |
InChI |
InChI=1S/C18H20O4/c1-2-22-18(20)17-15(9-6-10-16(17)19)13-21-12-11-14-7-4-3-5-8-14/h3-10,19H,2,11-13H2,1H3 |
InChIキー |
VLZHETHILJEUSM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC=C1O)COCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


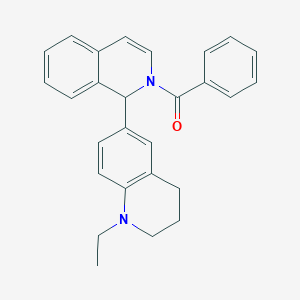
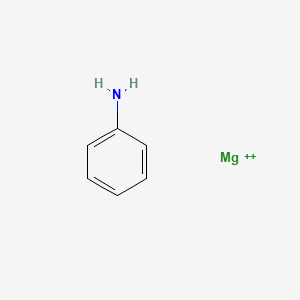
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
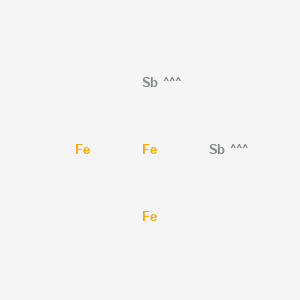
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
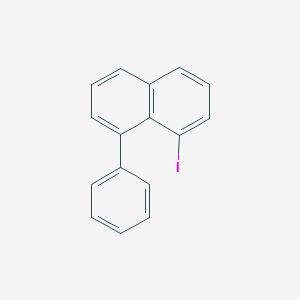
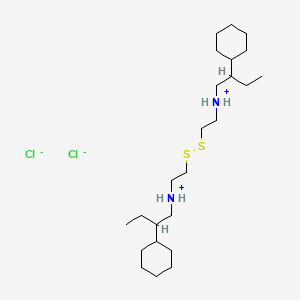
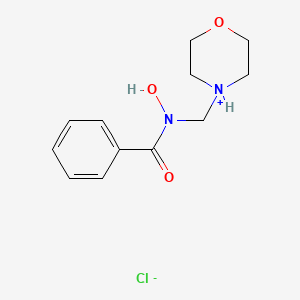


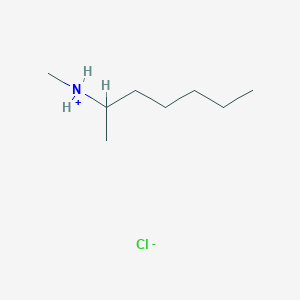
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
